2-Chloro-4-(3-fluorophenyl)benzoic acid
Overview
Description
2-Chloro-4-(3-fluorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorine atom at the second position and a fluorine-substituted phenyl group at the fourth position of the benzoic acid core
Mechanism of Action
Target of Action
A similar compound, 4-(4-fluorophenyl)benzoic acid, has been reported to bind to bcl-2, a protein that regulates cell death
Mode of Action
If it does indeed target bcl-2 like its similar compound, it may interact with this protein to influence cell death processes . The specifics of this interaction and the resulting changes would require further investigation.
Biochemical Pathways
If it targets Bcl-2, it could potentially affect pathways related to apoptosis, or programmed cell death
Result of Action
If it acts on Bcl-2, it could potentially influence cell death processes, which could have various effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(3-fluorophenyl)benzoic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to bind to certain enzymes, potentially inhibiting their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to the enzyme’s active site .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic pathways, leading to changes in the levels of certain metabolites. Additionally, this compound can impact cell signaling by modulating the activity of signaling proteins, such as kinases and phosphatases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, it may inhibit the activity of cytochrome P450 enzymes by occupying their active sites, preventing the metabolism of other substrates. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular processes. For example, high doses of this compound may cause toxicity, leading to adverse effects such as liver damage or disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways. For example, it may inhibit the activity of enzymes involved in fatty acid metabolism, leading to changes in the levels of fatty acids and their derivatives .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It may be taken up by cells via specific transporters, such as organic anion transporters, and distributed to various cellular compartments. The compound’s localization and accumulation can be influenced by its interactions with binding proteins, which can facilitate its transport to specific sites within the cell .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound can also be affected by its interactions with other biomolecules, which can direct it to specific sites within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 2-chlorobenzoic acid can be coupled with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-fluorophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the halogen atoms under suitable conditions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts or esters, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted benzoic acid derivatives .
Scientific Research Applications
2-Chloro-4-(3-fluorophenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzoic acid
- 3-Chloro-4-fluorophenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
2-Chloro-4-(3-fluorophenyl)benzoic acid is unique due to the specific arrangement of the chlorine and fluorine atoms, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
2-chloro-4-(3-fluorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGKDSXGCSFKAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673468 | |
Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214382-82-7 | |
Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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